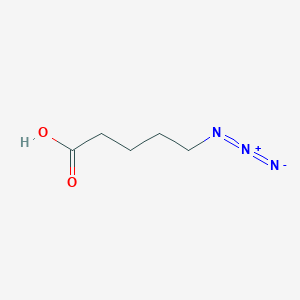

5-azidopentanoic Acid

概述

描述

5-叠氮戊酸,也称为 5-叠氮戊酸,是一种有机化合物,分子式为 C5H9N3O2。它是一种用途广泛的化合物,广泛应用于各种化学反应,尤其是在点击化学领域。 其结构中的叠氮基团使其具有高度反应活性,适合通过叠氮-炔环加成反应形成三唑 .

准备方法

合成路线和反应条件

5-叠氮戊酸可以通过几种方法合成。一种常见的方法是将 5-溴戊酸与叠氮化钠在极性非质子溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中反应。 反应通常在升高的温度下进行,以确保完全转化 .

工业生产方法

在工业环境中,5-叠氮戊酸的生产通常涉及大规模分批反应。 该过程包括小心处理叠氮化钠(一种危险物质)以及使用高效的纯化技术以获得高纯度的 5-叠氮戊酸 .

化学反应分析

反应类型

5-叠氮戊酸会发生各种化学反应,包括:

叠氮-炔环加成: 该反应生成 1,2,3-三唑,这在药物化学和材料科学中非常重要.

常用试剂和条件

叠氮-炔环加成: 铜 (I) 催化剂通常用于在温和条件下促进该反应.

还原: 氢气和钯催化剂是还原叠氮基团的典型试剂.

取代: 胺或硫醇等亲核试剂可用于取代叠氮基团.

主要形成的产物

三唑: 通过叠氮-炔环加成形成.

胺: 通过叠氮基团的还原形成.

取代衍生物: 通过亲核取代反应形成.

科学研究应用

Bioconjugation

Overview

5-Azidopentanoic acid serves as a crucial linker in bioconjugation processes. It facilitates the attachment of biomolecules such as proteins and peptides to surfaces or other molecules. This property is particularly beneficial for developing targeted drug delivery systems.

Case Studies

- A study demonstrated that this compound could effectively conjugate peptides with various molecules through copper-catalyzed azide-alkyne cycloaddition, enhancing the specificity of drug delivery systems .

- Another research highlighted its role in synthesizing peptide cyclodimers, which are essential for creating complex biomolecular structures .

Click Chemistry

Overview

The azide group in this compound allows for efficient click reactions, making it an invaluable tool in synthetic organic chemistry. This method provides a straightforward approach to constructing complex organic compounds.

Applications

- The compound is utilized in the synthesis of functionalized polymers and materials with specific properties for applications in coatings and adhesives .

- It has been shown to facilitate the selective conjugation of peptides, leading to the development of novel therapeutic agents .

Polymer Chemistry

Overview

In polymer chemistry, this compound is used to produce functionalized polymers. These polymers can be tailored for specific applications, including biomedical devices and drug delivery systems.

Data Table: Properties of Functionalized Polymers

| Property | Value |

|---|---|

| Solubility | 30 mg/ml in DMSO |

| Reactivity | High (with acetylenes) |

| Application | Biomedical devices |

Drug Development

Overview

The unique structure of this compound allows for modifications that can lead to new pharmaceutical agents, particularly in anti-cancer therapies.

Case Studies

- Research indicated that derivatives synthesized from this compound exhibited cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound for new cancer treatments .

- A study on apoptolidins showed that azido-functionalized derivatives maintained potency against cancer cells while allowing for further structural modifications .

Fluorescent Probes

Overview

this compound can be incorporated into fluorescent probes, aiding imaging techniques in biological research. This application is crucial for visualizing cellular processes in real-time.

Applications

作用机制

5-叠氮戊酸的精确作用机制尚未完全了解。 已知它会与特定的蛋白质和酶结合,随后激活它们。 这种结合促进了各种生化过程,包括肽的环化和三唑的形成 .

相似化合物的比较

类似化合物

5-叠氮戊酸: 结构和反应活性相似,应用类似.

6-叠氮己酸: 另一种含叠氮基团的化合物,具有更长的碳链.

3-叠氮丙酸: 一种短链叠氮酸,用于类似的点击化学反应.

独特性

5-叠氮戊酸的独特性在于其最佳的链长,这在反应性和稳定性之间取得了平衡。 它在形成三唑和其他衍生物方面的多功能性使其成为各种研究和工业领域的宝贵化合物 .

生物活性

5-Azidopentanoic acid (5-APA) is an organic compound notable for its applications in biochemistry and medicinal chemistry, particularly in the context of click chemistry. This detailed analysis will explore its biological activity, synthesis, and applications based on diverse research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 143.14 g/mol

- CAS Number : 279583-98-5

5-APA can be synthesized through various chemical pathways, often involving the azidation of pentanoic acid. The azido group (-N₃) allows for subsequent reactions via click chemistry, particularly the Staudinger reaction or azide-alkyne cycloaddition, which are pivotal in bioconjugation processes.

1. Role in Click Chemistry

This compound serves as a versatile building block in click chemistry, enabling the selective conjugation of peptides and proteins. This property is crucial for developing bioconjugates that can be used in drug delivery systems and targeted therapies. The azido group can be easily transformed into an amine, facilitating further modifications and functionalizations of biomolecules .

2. Cellular Applications

Research indicates that 5-APA can be incorporated into peptides during solid-phase peptide synthesis (SPPS), allowing for the creation of modifiable side-chain peptides. These peptides can serve as probes for studying protein interactions and dynamics within cellular environments .

Case Study 1: Peptide Conjugation

In a study published by Anaspec, this compound was used to create modifiable peptides that were analyzed for their interaction with various biomolecules. These peptides showed enhanced stability and bioactivity due to the incorporation of the azido group, allowing researchers to probe biological systems more effectively .

Case Study 2: Drug Delivery Systems

Research highlighted in Sigma-Aldrich's documentation indicates that 5-APA can be utilized in the formulation of chitosan-poly(ethylene glycol) hydrogels via azide-alkyne click reactions. This application is significant for developing drug delivery systems that require precise targeting and controlled release mechanisms .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Click Chemistry | Enables selective conjugation of peptides and proteins; facilitates bioconjugate synthesis. |

| Peptide Synthesis | Used in SPPS for creating modifiable side-chain peptides; enhances stability and functionality. |

| Potential Antitumor Effects | Structural analogs exhibit cytotoxicity against cancer cell lines; further research needed on 5-APA specifically. |

| Drug Delivery Applications | Forms hydrogels for controlled drug release; utilizes click chemistry for precise targeting. |

属性

IUPAC Name |

5-azidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-4-2-1-3-5(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZDIRMBQJDCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455672 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79583-98-5 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-azidopentanoic acid useful in materials science and chemical biology?

A1: this compound is a versatile building block due to its azide group (-N3). This group participates readily in a reaction known as "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). [, , ] This reaction enables the connection of this compound to various molecules or materials bearing an alkyne group, creating a stable triazole linkage.

Q2: Can you give some specific examples of how this compound is used in research?

A2: Certainly! Here are a few examples from the provided research articles:

- Controlling nanoparticle assembly: Researchers functionalized iron nanoparticles with either this compound or 5-hexynoic acid. Upon mixing, the azide and alkyne groups underwent click chemistry, leading to the controlled assembly of the nanoparticles. This assembly process significantly influenced the material's morphology while preserving its magnetic properties. []

- Developing fluorescent probes: Scientists used this compound to create fluorescently labeled derivatives of apoptolidins, a class of potent cytotoxic macrolides. By attaching a fluorescent tag via click chemistry, they could track the cellular localization of these compounds, revealing that apoptolidins A and H accumulate within the mitochondria of cancer cells. []

- Creating protein-polymer conjugates: Researchers designed a system for attaching proteins to polymer therapeutics using this compound. They linked this molecule to a polymer drug carrier via its azide group. Separately, they engineered a protein with a peptide sequence that forms a stable complex with the this compound-modified polymer. This method provides a well-defined and specific way to create targeted drug delivery systems. []

Q3: The research mentions that the assembly process using this compound impacted the magnetic properties of iron nanoparticles. Can you elaborate?

A3: While the click chemistry itself doesn't alter the inherent magnetic properties of the iron, the resulting assembly of nanoparticles into a different morphology does influence the overall magnetic behavior of the material. [] This highlights the importance of controlling nanoparticle assembly for tailoring material properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。